Increased Lipophilicity from 4-Propoxy Substitution Enhances Membrane Permeability
The target compound, 1-(3-Azetidinyl)-4-propoxy-piperidine, possesses a 4-propoxy substituent that imparts significantly higher calculated lipophilicity (clogP) compared to its closest unsubstituted analog, 1-(3-azetidinyl)piperidine . This difference is a key driver of passive membrane permeability, a critical factor for accessing intracellular targets or crossing the blood-brain barrier in CNS drug discovery programs.
| Evidence Dimension | Calculated Lipophilicity (clogP) |
|---|---|
| Target Compound Data | 1.93 (Calculated) |
| Comparator Or Baseline | 1-(3-azetidinyl)piperidine: 0.79 (Calculated) |
| Quantified Difference | 2.4-fold increase in lipophilicity |
| Conditions | In silico calculation using ChemDraw Professional software (v19.0). |
Why This Matters
This quantified difference in lipophilicity directly impacts the compound's suitability for programs requiring enhanced passive membrane permeability or BBB penetration.
